molecular formula C26H17BrO7 B11667552 3,3'-[(5-bromo-2-methoxyphenyl)methanediyl]bis(4-hydroxy-2H-chromen-2-one)

3,3'-[(5-bromo-2-methoxyphenyl)methanediyl]bis(4-hydroxy-2H-chromen-2-one)

Cat. No.: B11667552
M. Wt: 521.3 g/mol
InChI Key: HRNGVIXZEVNYFG-UHFFFAOYSA-N
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Description

3,3’-[(5-bromo-2-methoxyphenyl)methanediyl]bis(4-hydroxy-2H-chromen-2-one) is a complex organic compound that belongs to the class of bis-coumarins. Coumarins are a group of aromatic compounds known for their diverse biological activities and applications in various fields such as medicine, agriculture, and industry. This particular compound is characterized by the presence of a bromine atom, a methoxy group, and two hydroxychromenone units, making it a unique and potentially valuable molecule for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3’-[(5-bromo-2-methoxyphenyl)methanediyl]bis(4-hydroxy-2H-chromen-2-one) typically involves the following steps:

    Starting Materials: The synthesis begins with 5-bromo-2-hydroxy-3-methoxybenzaldehyde and 4-hydroxycoumarin.

    Condensation Reaction: The key step in the synthesis is the condensation reaction between 5-bromo-2-hydroxy-3-methoxybenzaldehyde and 4-hydroxycoumarin in the presence of a suitable base such as sodium hydroxide or potassium carbonate. This reaction forms the bis-coumarin structure.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the final compound in high purity.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reaction vessels, and employing industrial-scale purification techniques to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

3,3’-[(5-bromo-2-methoxyphenyl)methanediyl]bis(4-hydroxy-2H-chromen-2-one) can undergo various chemical reactions, including:

    Oxidation: The hydroxy groups in the compound can be oxidized to form quinones.

    Reduction: The carbonyl groups in the chromenone units can be reduced to form dihydro derivatives.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Dihydro derivatives.

    Substitution: Substituted coumarin derivatives with various functional groups replacing the bromine atom.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound’s structural features make it a candidate for studying enzyme interactions and biological pathways.

    Medicine: Due to its coumarin backbone, it may exhibit anticoagulant, anti-inflammatory, or anticancer properties, making it a subject of interest for drug development.

    Industry: It can be used in the development of new materials, dyes, and agrochemicals.

Mechanism of Action

The mechanism of action of 3,3’-[(5-bromo-2-methoxyphenyl)methanediyl]bis(4-hydroxy-2H-chromen-2-one) depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The presence of hydroxy and methoxy groups can facilitate hydrogen bonding and other interactions with biological targets, influencing pathways such as coagulation or inflammation.

Comparison with Similar Compounds

Similar Compounds

    3,3’-[(2-Hydroxyphenyl)methanediyl]bis(4-hydroxy-2H-chromen-2-one): Similar structure but lacks the bromine and methoxy groups.

    3,3’-[(3-Methoxyphenyl)methanediyl]bis(4-hydroxy-2H-chromen-2-one): Similar structure but lacks the bromine group.

Uniqueness

The presence of the bromine atom and the methoxy group in 3,3’-[(5-bromo-2-methoxyphenyl)methanediyl]bis(4-hydroxy-2H-chromen-2-one) distinguishes it from other bis-coumarins

Properties

Molecular Formula

C26H17BrO7

Molecular Weight

521.3 g/mol

IUPAC Name

3-[(5-bromo-2-methoxyphenyl)-(4-hydroxy-2-oxochromen-3-yl)methyl]-4-hydroxychromen-2-one

InChI

InChI=1S/C26H17BrO7/c1-32-17-11-10-13(27)12-16(17)20(21-23(28)14-6-2-4-8-18(14)33-25(21)30)22-24(29)15-7-3-5-9-19(15)34-26(22)31/h2-12,20,28-29H,1H3

InChI Key

HRNGVIXZEVNYFG-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)Br)C(C2=C(C3=CC=CC=C3OC2=O)O)C4=C(C5=CC=CC=C5OC4=O)O

Origin of Product

United States

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